![molecular formula C24H17N3O3S B379729 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide CAS No. 326907-78-2](/img/structure/B379729.png)
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C24H17N3O3S and its molecular weight is 427.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Physicochemical Characterization
The synthesis and physicochemical characterization of derivatives of the compound have been extensively studied. Researchers have developed methods for synthesizing a series of related compounds, with a focus on understanding their structural characteristics and physicochemical parameters. These studies involve advanced techniques such as NMR, IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to elucidate the compounds' conformational features and purity levels (Zablotskaya et al., 2013).
Biological Activities
The biological activities of these compounds have been a significant area of investigation. Research has demonstrated that some derivatives exhibit marked sedative actions, high anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and antimicrobial actions. These findings suggest potential therapeutic applications in treating inflammation, cancer, and infections (Zablotskaya et al., 2013).
Agricultural Applications
In addition to medical research, some derivatives of the compound have shown promise in agricultural applications. Studies have found that certain derivatives can significantly promote seed germination and seedling growth in crops such as wheat and cucumber, indicating potential uses in enhancing agricultural productivity (Ju et al., 2016).
Material Science and Engineering
The compound and its derivatives have also found applications in material science, particularly in the development of organotin carboxylates. These materials have been synthesized and characterized for their unique structural properties, which may have implications for the development of new materials with specific mechanical or chemical properties (Xiao et al., 2013).
Photophysical Properties
Research into the photophysical properties of 1,8-naphthalimide derivatives, closely related to the compound , has revealed their potential in applications such as fluorescence imaging and sensing. These studies focus on understanding how structural variations in the derivatives affect their emission properties, which could be crucial for developing new fluorescent materials (Srivastava et al., 2016).
Propiedades
IUPAC Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S/c28-20(26-24-25-19(14-31-24)15-6-2-1-3-7-15)12-13-27-22(29)17-10-4-8-16-9-5-11-18(21(16)17)23(27)30/h1-11,14H,12-13H2,(H,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFKWLMVPNFLCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-Dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B379646.png)
![2,6-Bis{[5-(3,4-dichlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B379648.png)
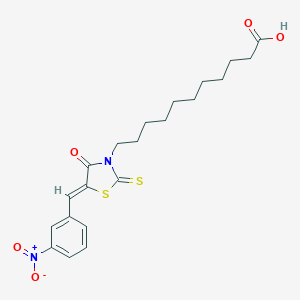

![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B379652.png)
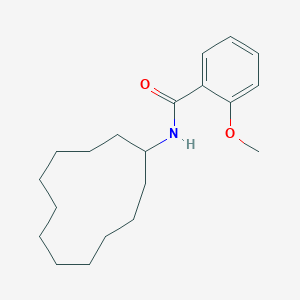
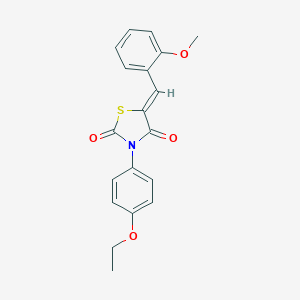
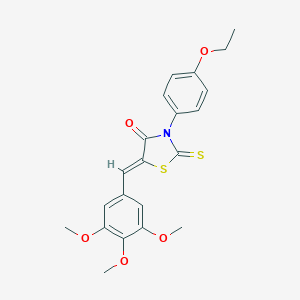
![2-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379657.png)
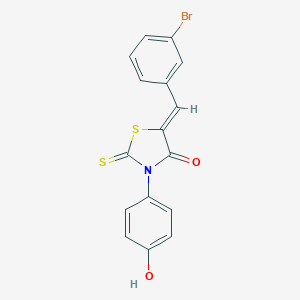
![2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379661.png)
![1-[(2-Chloroanilino)sulfanyl]-2-nitrobenzene](/img/structure/B379663.png)
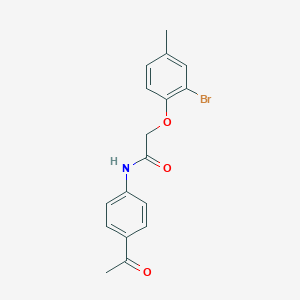
![1-ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B379666.png)